2-(1H-imidazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996805 | |
| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753489-91-7 | |
| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Positional Isomers on the Propanoic Acid Chain
A. 2-(1H-Imidazol-1-yl)propanoic Acid vs. 3-(1H-Imidazol-1-yl)propanoic Acid
- Structural Difference : The imidazole group is attached to the β-carbon (C2) in the former and the terminal carbon (C3) in the latter .
- Properties: 2-Substituted: Higher steric hindrance near the carboxylic acid group may influence hydrogen bonding and reactivity.
Hydroxyl-Substituted Derivatives
B. 2-Hydroxy-3-(1H-Imidazol-1-yl)propanoic Acid (Imidazolelactic Acid)
- Structural Difference : A hydroxyl group replaces one hydrogen at C2, creating a chiral center .
- Properties : Increased polarity enhances solubility in aqueous media. The hydroxyl group facilitates metal chelation, making it useful in pH-sensitive NMR probes .
| Compound | Molecular Formula | Molecular Weight | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-3-(1H-imidazol-1-yl)propanoic acid | C₆H₈N₂O₃ | 156.14 | Hydroxyl at C2 | pH and cell volume probes |
Carboxylic Acid-Modified Derivatives
C. (S)-2-(1H-Imidazol-1-yl)succinic Acid
- Structural Difference : A second carboxylic acid group is added, forming a dicarboxylic acid .
- Properties : Exists as an inner salt with resonance-stabilized carboxylate groups. Exhibits strong intermolecular hydrogen bonding, leading to crystalline stability .
| Compound | Molecular Formula | Molecular Weight | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| (S)-2-(1H-Imidazol-1-yl)succinic acid | C₇H₈N₂O₄ | 184.15 | Dicarboxylic acid | NMR-based cellular studies |
Benzimidazole-Based Analogs
D. 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid
- Structural Difference: Replaces imidazole with benzimidazole and adds an amino linkage .
- Properties : Enhanced aromaticity improves binding to biological targets (e.g., enzymes) but reduces solubility in organic solvents. High melting points (215–261°C) indicate stable crystalline structures .
| Compound | Molecular Formula | Molecular Weight | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid | C₁₁H₁₂N₃O₂ | 218.23 | Benzimidazole core | Antimicrobial agents |
Tetrazole-Containing Analogs
E. 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 11)
- Structural Difference : Tetrazole ring replaces carboxylic acid, acting as a bioisostere .
- Properties : Improved metabolic stability and oral bioavailability. Used in peptide mimetics and enzyme inhibitors .
| Compound | Molecular Formula | Molecular Weight | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| Compound 11 | C₁₄H₁₄N₆O₂ | 298.30 | Tetrazole bioisostere | Peptide-based drug design |
Nitro- and Phenyl-Substituted Derivatives
F. 3-(2-Nitro-1H-imidazol-1-yl)propanoic Acid
- Structural Difference : Nitro group at C2 of imidazole enhances electron-withdrawing effects .
- Properties: Potential prodrug activation via nitro-reductase enzymes. Studied in hypoxic tumor targeting .
G. 2-(2-Phenyl-1H-imidazol-1-yl)propanoic Acid
- Structural Difference : Phenyl group increases lipophilicity .
- Properties : Higher logP value (predicted pKa 3.36) improves membrane penetration but reduces aqueous solubility .
Key Findings and Trends
- Acidity and Solubility : Additional carboxylic acid (e.g., succinic acid derivative) or hydroxyl groups enhance water solubility and hydrogen-bonding capacity .
- Biological Activity : Benzimidazole and tetrazole analogs show promise in antimicrobial and enzyme-inhibition applications due to improved target binding .
- Structural Flexibility : Substitution position (C2 vs. C3) and functional groups (nitro, phenyl) allow fine-tuning of pharmacokinetic properties .
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)propanoic acid, and what are their respective yields and limitations?
- Methodological Answer : The compound can be synthesized via:
- Nucleophilic substitution : Reacting 3-bromopropanoic acid with imidazole derivatives (e.g., methimazole) in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane), achieving moderate yields (50–70%). Challenges include competing N-alkylation over S-alkylation, requiring careful optimization of reaction time and temperature .
- β-Lactone ring-opening : Using serine β-lactone derivatives with 1-(trimethylsilyl)imidazole, yielding amino acid derivatives like 2-amino-3-(1H-imidazol-1-yl)propanoic acid. This method is limited by the need for anhydrous conditions and specialized starting materials .
- Conjugate addition : Imidazole addition to didehydroalanine derivatives, though this route is less common due to lower stereochemical control .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : Focus on ¹H NMR signals for the imidazole protons (δ 7.0–8.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups). ¹³C NMR should confirm the carbonyl carbon (δ 170–175 ppm) and imidazole carbons .
- IR : Look for O–H stretching (2500–3300 cm⁻¹, broad) and C=O stretching (1700–1750 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ peaks. For example, the molecular ion at m/z 155.05 (C₆H₈N₂O₂⁻) confirms the molecular weight .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- The imidazole ring (pKa ~6.95) and carboxylic acid group (pKa ~4.5) govern pH-dependent behavior. Below pH 4, the compound exists as a zwitterion, enhancing water solubility.
- Above pH 7, deprotonation of the imidazole ring reduces nucleophilic reactivity, impacting coupling reactions. Stability studies in buffered solutions (pH 3–9) show degradation <5% over 24 hours at 25°C, but hydrolysis accelerates at extreme pH (<2 or >10) .
Advanced Research Questions
Q. What strategies can be employed to overcome regioselectivity challenges in the alkylation of imidazole rings during the synthesis of derivatives?
- Methodological Answer :
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMSO) with CuCl/3-(diphenylphosphino)propanoic acid (L2) to favor N-arylation over O/S-alkylation .
- Protecting Groups : Temporarily block reactive sites (e.g., N-3 of imidazole) using tert-butyloxycarbonyl (Boc) groups, then deprotect post-alkylation .
- Computational Screening : DFT calculations predict favorable transition states for regioselective pathways, reducing experimental trial-and-error .
Q. How can contradictory reports regarding the biological activity of imidazole-containing propanoic acid derivatives be systematically analyzed and resolved?
- Methodological Answer :
- Meta-Analysis Framework : Compare assay conditions (e.g., pH, temperature) across studies. For example, anti-leishmanial activity (IC₅₀ = 12 μM in Hussain et al. ) may vary due to parasite strain differences.
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from byproducts.
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methyl groups at C-4 of imidazole) to isolate bioactive conformers .
Q. What computational chemistry approaches are suitable for predicting the tautomeric equilibrium of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate tautomerization (1H ↔ 3H imidazole forms) in explicit water using AMBER or CHARMM force fields.
- Quantum Mechanical Calculations : DFT (B3LYP/6-311+G*) predicts energy differences between tautomers. The 1H tautomer is typically more stable by ~2.3 kcal/mol .
- pKa Prediction Tools : Use MarvinSketch or ACD/Labs to estimate tautomer prevalence at pH 7.4, critical for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
